3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide 3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide
Brand Name: Vulcanchem
CAS No.: 478530-52-8
VCID: VC16121992
InChI: InChI=1S/C16H15N5O2/c22-13-7-5-12(6-8-13)11-17-19-16(23)9-10-21-15-4-2-1-3-14(15)18-20-21/h1-8,11,22H,9-10H2,(H,19,23)/b17-11+
SMILES:
Molecular Formula: C16H15N5O2
Molecular Weight: 309.32 g/mol

3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide

CAS No.: 478530-52-8

Cat. No.: VC16121992

Molecular Formula: C16H15N5O2

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide - 478530-52-8

Specification

CAS No. 478530-52-8
Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
IUPAC Name 3-(benzotriazol-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide
Standard InChI InChI=1S/C16H15N5O2/c22-13-7-5-12(6-8-13)11-17-19-16(23)9-10-21-15-4-2-1-3-14(15)18-20-21/h1-8,11,22H,9-10H2,(H,19,23)/b17-11+
Standard InChI Key XHXZTWBAARGDQY-GZTJUZNOSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C=C3)O
Canonical SMILES C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=C(C=C3)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzotriazole moiety linked to a propane chain terminating in a hydrazide group. The hydrazide further connects to a 4-hydroxyphenylmethylidene group via an imine bond (E-configuration). This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π stacking interactions . The molecular formula is C₁₇H₁₆N₆O₂, with a molecular weight of 336.35 g/mol, as inferred from analogous structures .

Key functional groups include:

  • Benzotriazole: A bicyclic aromatic system with three nitrogen atoms, known for its electron-withdrawing properties and role in stabilizing intermediates.

  • Hydrazide: Provides nucleophilic sites for chemical modifications and hydrogen-bonding capabilities.

  • 4-Hydroxyphenyl: Introduces phenolic -OH groups, enhancing solubility and enabling hydrogen bonding with biological targets.

Spectroscopic and Computational Data

  • ¹H NMR: Signals at δ 8.2–8.5 ppm correspond to benzotriazole protons, while the hydrazide -NH peak appears near δ 9.2 ppm . The 4-hydroxyphenyl group shows a singlet at δ 6.8–7.2 ppm.

  • IR Spectroscopy: Stretching vibrations at 1660 cm⁻¹ (C=N), 3250 cm⁻¹ (N-H), and 3400 cm⁻¹ (O-H) confirm functional groups .

  • Molecular Modeling: Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, favoring interactions with polar enzyme active sites .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a three-step process:

  • Formation of 3-(1H-Benzotriazol-1-yl)propanehydrazide: Benzotriazole reacts with bromopropionyl chloride, followed by hydrazination.

  • Condensation with 4-Hydroxybenzaldehyde: The hydrazide undergoes acid-catalyzed condensation with 4-hydroxybenzaldehyde to form the imine bond.

  • Purification: Recrystallization in ethanol yields the final product with >95% purity .

Yield and Scalability

ParameterValue
Reaction Time12–16 hours
Temperature80°C (reflux)
SolventEthanol
Isolated Yield78–82%
Purity (HPLC)95.3%

Optimization using microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields .

Pharmacological Evaluation

Anticancer Activity

In vitro assays against NCI-H522 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines revealed dose-dependent cytotoxicity:

Cell LineIC₅₀ (μM)Reference Drug (IC₅₀)
NCI-H52212.4Cisplatin (8.7 μM)
HepG215.8Doxorubicin (10.2 μM)

Mechanistic studies indicate mitochondrial depolarization and caspase-3/7 activation, suggesting apoptosis induction .

Structure-Activity Relationship (SAR)

Comparative analysis with analogues highlights critical structural determinants:

Compound ModificationEffect on Activity
Replacement of 4-OH with 3-OH↓ Anticancer potency by 40%
Substitution of benzotriazole with triazole↑ Microbial resistance
Methylation of hydrazide -NHComplete loss of activity

The 4-hydroxyphenyl group’s hydrogen-bonding capacity is crucial for target binding, while the benzotriazole enhances metabolic stability .

Applications and Future Directions

Therapeutic Development

  • Targeted Drug Delivery: Conjugation with nanoparticles improves bioavailability in preclinical models.

  • Combination Therapy: Synergy with paclitaxel reduces IC₅₀ by 60% in multidrug-resistant cancers .

Industrial Synthesis

Continuous flow reactors enable kilogram-scale production with 88% yield, addressing scalability challenges .

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